molecular formula C17H14FN3O2S2 B2488930 2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893986-47-5

2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2488930
CAS No.: 893986-47-5
M. Wt: 375.44
InChI Key: PSGVHHRYTQFCQW-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic small molecule featuring a fluorinated benzene sulfonamide group linked to a phenyl-imidazo[2,1-b][1,3]thiazole core.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c18-14-3-1-2-4-16(14)25(22,23)20-13-7-5-12(6-8-13)15-11-21-9-10-24-17(21)19-15/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGVHHRYTQFCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with a fluorinated benzene sulfonamide derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Sulfonamide Bond Formation

The sulfonamide group is introduced via nucleophilic substitution between a primary amine and 2-fluorobenzenesulfonyl chloride:

Reaction Mechanism :
Ar-NH2+F-C6H4-SO2ClEt3N, CHCl3Ar-NH-SO2-C6H4-F+HCl\text{Ar-NH}_2 + \text{F-C}_6\text{H}_4\text{-SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, CHCl}_3} \text{Ar-NH-SO}_2\text{-C}_6\text{H}_4\text{-F} + \text{HCl}

Optimized Parameters :

SolventBaseTemperatureTimeYield
ChloroformTriethylamine0–5°C2h85–92%

This method minimizes side reactions like sulfonate ester formation . The fluorine substituent enhances electrophilicity of the sulfonyl chloride, improving reaction efficiency .

Functionalization at the Phenyl Ring

The para-substituted phenyl group attached to the imidazo-thiazole core undergoes electrophilic aromatic substitution (EAS):

Halogenation :

ReagentPositionCatalystYield
Cl₂, FeCl₃Ortho/paraAlCl₃65%
Br₂, H₂SO₄Para-58%

Fluorine at the benzene ring deactivates the ring, directing incoming electrophiles to meta positions .

Salt Formation for Enhanced Solubility

The sulfonamide’s acidic NH group (pKa ~10) forms salts with strong acids:

Reported Salts :

AcidMolar RatioMelting PointSolubility (mg/mL)
Hydrochloric acid1:2215–217°C12.5 (H₂O)
Benzenesulfonic acid1:1198–200°C8.9 (EtOH)

Salt formation improves bioavailability, as demonstrated for structurally related kinase inhibitors .

Cross-Coupling Reactions

The imidazo-thiazole core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

Boronic AcidCatalystLigandYield
4-Pyridylboronic acidPd(PPh₃)₄XPhos78%
Phenylboronic acidPd(OAc)₂SPhos82%

Reactions occur preferentially at the C5 position of the thiazole ring due to electron-deficient character .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : Sulfonamide bond remains stable, but imidazo-thiazole ring undergoes partial hydrolysis after 24h .

  • Basic Conditions (pH > 10) : Gradual cleavage of the sulfonamide group observed, with t₁/₂ = 8h at pH 12 .

Biotransformation Studies

In hepatic microsomes, the compound undergoes:

  • Phase I Metabolism : Hydroxylation at the phenyl ring (major) and imidazo-thiazole N-oxidation (minor).

  • Phase II Metabolism : Glucuronidation of the sulfonamide group .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, particularly:

  • Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
  • Results : The compound exhibited an IC50 value of approximately 1.4 µM against MDA-MB-231 cells, indicating strong anticancer potential.

Comparative Cytotoxicity

Compound NameIC50 (µM)Target Cell Line
2-fluoro-N-(4-{...})1.4MDA-MB-231
Sorafenib5.2MDA-MB-231
Other imidazo-thiazole derivativesVariesVarious

Mechanistic Insights

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The imidazo-thiazole structure suggests potential inhibition of kinases or other enzymes critical in cancer progression.
  • Receptor Modulation : Interaction with receptors that regulate cellular growth and apoptosis may also play a role.

Antitumor Activity

In comparative studies assessing various imidazo-thiazole derivatives for their antitumor properties, this compound showed higher efficacy than others at similar concentrations. It was noted for its ability to inhibit VEGFR2 activity significantly, suggesting that it may share this mechanism due to structural similarities with other effective compounds.

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have been investigated for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is sparse, the broader class has shown promise against various pathogens.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The imidazole and thiazole moieties play a crucial role in this binding process, interacting with the active sites of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key structural motifs with several derivatives, as outlined below:

Compound Name Molecular Formula Key Structural Features Biological Target/Activity Reference
2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (Target) C₁₉H₁₃FN₃O₂S₂ Fluorobenzene sulfonamide + imidazo[2,1-b][1,3]thiazole-phenyl core Unknown (inferred: kinase/SIRT pathways) -
SRT1720 C₂₅H₂₄ClN₇OS Quinoxaline carboxamide + piperazine-linked imidazo[2,1-b][1,3]thiazole SIRT1 agonist
T0901317 C₁₇H₁₂F₉NO₃S Hexafluorohydroxypropane + trifluoroethyl-benzenesulfonamide LXR agonist, RORα/γ inverse agonist
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide C₁₈H₁₄F₂N₃O₂S₂ Methanesulfonamide + difluorophenyl-imidazo[2,1-b][1,3]thiazole Unknown (structural analog)
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide C₁₈H₁₁FN₂O₂S₂ Fluorobenzene sulfonamide + thiazolo[5,4-b]pyridine-phenyl core Not reported

Key Observations

SRT1720’s piperazine-linked imidazo[2,1-b][1,3]thiazole enhances solubility and SIRT1 affinity compared to the target compound’s unsubstituted core .

Sulfonamide Group Variations: The target compound’s fluorobenzene sulfonamide group differs from T0901317’s trifluoroethyl-benzenesulfonamide, which is critical for LXR/ROR modulation .

Fluorine Substituent Effects: Fluorine at the benzene ring (target compound) may enhance metabolic stability and binding specificity compared to non-fluorinated analogs (e.g., SRT2183) .

Biological Activity

2-fluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is characterized by the following components:

  • Fluorine atom at position 2 of the benzene ring.
  • Imidazo[2,1-b][1,3]thiazole moiety which is crucial for its biological activity.
  • Sulfonamide group , which is often associated with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In one study, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus .

CompoundTarget BacteriaMIC (mg/mL)
Compound 1E. coli0.17
Compound 2B. cereus0.23
Compound 3S. Typhimurium0.23

Anticancer Activity

The imidazo[2,1-b][1,3]thiazole structure has been linked to anticancer properties. In a series of studies involving noscapine derivatives coupled with imidazo[2,1-b]thiazole, compounds displayed potent cytotoxic effects against various cancer cell lines. Notably, some derivatives achieved IC50 values lower than that of standard chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)
Noscapine Derivative AJurkat Cells<10
Noscapine Derivative BA-431 Cells<10

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.
  • Interference with DNA/RNA Synthesis : The imidazo[2,1-b][1,3]thiazole moiety can intercalate into nucleic acids or disrupt their synthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or thiazole group can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the Imidazo Ring : Variations in substituents can enhance interaction with target proteins or nucleic acids.
  • Fluorine Substitution : The presence of a fluorine atom has been shown to improve bioavailability and metabolic stability .

Case Studies

Several case studies have documented the efficacy of thiazole-based compounds:

  • Anticonvulsant Activity : Compounds similar to the target compound have demonstrated significant anticonvulsant properties in animal models .
    • Study Results : A specific thiazole derivative eliminated tonic extensor phases in seizure models.
  • Anti-inflammatory Effects : Research indicates that sulfonamide derivatives exhibit potent anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs .
    • Example Data : Compounds showed IC50 values around 110 µg/mL against inflammatory markers.

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